3-(Benzyloxy)propylmagnesium bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

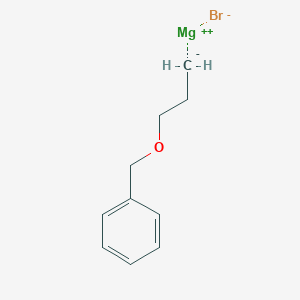

3-(Benzyloxy)propylmagnesium bromide: is an organic compound with the chemical formula C10H13BrMgO. It is a Grignard reagent, commonly used in organic synthesis for carboxylic acid esterification reactions and carbon-carbon bond formation reactions . This compound is a colorless liquid that forms a solid at low temperatures .

准备方法

Synthetic Routes and Reaction Conditions: 3-(Benzyloxy)propylmagnesium bromide is typically synthesized by reacting magnesium bromide with 3-bromopropanol in the presence of magnesium hydroxide . The reaction is carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water.

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where the reagents are mixed under controlled temperatures and pressures. The reaction mixture is then purified to obtain the desired compound in high yield and purity.

化学反应分析

Types of Reactions: 3-(Benzyloxy)propylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions.

Halides: Reacts with alkyl halides in the presence of a suitable solvent like tetrahydrofuran (THF).

Major Products Formed:

Alcohols: From reactions with carbonyl compounds.

New Carbon-Carbon Bonds: From substitution reactions with halides.

科学研究应用

Organic Synthesis

Versatile Intermediate

3-(Benzyloxy)propylmagnesium bromide serves as a crucial intermediate in organic synthesis. It is commonly employed for:

- Carbon-Carbon Bond Formation: It facilitates the formation of new carbon-carbon bonds through nucleophilic addition to carbonyl compounds, leading to the production of alcohols.

- Esterification Reactions: This Grignard reagent can react with carboxylic acids to form esters, which are essential in various chemical syntheses.

Case Study: Nucleophilic Addition

In a study focused on synthesizing alcohols from carbonyl compounds, this compound was reacted with various aldehydes and ketones under anhydrous conditions. The results demonstrated high yields of the corresponding alcohols, showcasing its effectiveness as a nucleophile .

Medicinal Chemistry

Drug Development

The compound plays a significant role in pharmaceutical development, particularly in synthesizing biologically active intermediates. Its ability to modify molecular structures makes it valuable for designing drugs targeting specific biological pathways.

Case Study: Synthesis of Pharmaceutical Intermediates

Research involving the synthesis of potential anti-cancer agents utilized this compound to construct complex molecular frameworks. The resultant compounds exhibited promising biological activity, indicating the reagent's importance in medicinal chemistry .

Material Science

Advanced Materials Production

In material science, this compound is utilized in developing advanced polymers and resins. Its incorporation into materials enhances properties such as durability and chemical resistance.

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a building block for creating durable polymers. |

| Resin Development | Enhances chemical resistance in various resin formulations. |

Research Laboratories

Reagent for Experiments

This compound is extensively used in academic and industrial laboratories for experiments related to organic synthesis and reaction mechanisms. Its reactivity allows researchers to explore various synthetic pathways.

Case Study: Reaction Mechanisms

In laboratory settings, this compound has been employed to study reaction mechanisms involving Grignard reagents. These studies have provided insights into the kinetics and dynamics of nucleophilic reactions .

Industrial Applications

Production of Fine Chemicals

In industrial contexts, this compound is applied in producing fine chemicals used across different sectors, including agrochemicals and specialty chemicals.

| Industrial Use | Description |

|---|---|

| Fine Chemicals Production | Integral in synthesizing various fine chemicals for industry use. |

| Agrochemicals | Used as an intermediate in developing agricultural chemicals. |

作用机制

The mechanism of action of 3-(Benzyloxy)propylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions . The compound targets electrophilic centers in molecules, facilitating the formation of new carbon-carbon bonds. The pathways involved include nucleophilic addition to carbonyl groups and substitution reactions with halides.

相似化合物的比较

n-Propylmagnesium bromide: An organomagnesium compound used for n-propylation of electrophiles

生物活性

3-(Benzyloxy)propylmagnesium bromide is a Grignard reagent that has garnered interest due to its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds. Although specific biological activities are not extensively documented, insights can be drawn from its reactivity patterns and applications in synthetic chemistry.

This compound has the molecular formula C10H13BrMgO. As a Grignard reagent, it is characterized by its high reactivity towards electrophiles, making it a valuable tool in organic synthesis. The structure includes a benzyloxy group that enhances its nucleophilicity, facilitating various reactions with carbonyl compounds, imines, and other electrophilic species .

Reactivity and Mechanisms

Grignard reagents like this compound are known for their ability to add to carbonyl compounds, forming alcohols upon hydrolysis. The reactivity of this compound can be summarized as follows:

- Addition to Carbonyls : The reagent reacts with aldehydes and ketones to form secondary and tertiary alcohols. The rate of addition can vary significantly depending on the steric hindrance of the carbonyl compound involved .

- Reactions with Imines : Similar to its behavior with carbonyls, this compound can also react with imines, leading to the formation of amines .

- Chemoselectivity : The presence of multiple functional groups in complex molecules can lead to challenges in selectivity. However, studies indicate that chemoselective reactions are possible under certain conditions .

Case Studies and Research Findings

A few notable studies highlight the significance of this compound in synthetic applications:

- Synthesis of Complex Molecules : Research demonstrated that the reaction of this compound with various electrophiles resulted in high-yield formation of complex organic structures, which could serve as precursors for biologically active compounds .

- Reactivity Patterns : A study focused on the reactivity of allylic Grignard reagents showed that this compound exhibited similar reactivity profiles when compared to other allyl Grignard reagents, suggesting utility in diverse synthetic pathways .

Summary Table of Reactivity

| Reaction Type | Electrophile Type | Product Type | Yield Potential |

|---|---|---|---|

| Addition to Carbonyls | Aldehydes/Ketones | Secondary/Tertiary Alcohols | High |

| Reaction with Imines | Imines | Amines | Moderate to High |

| Chemoselective Reactions | Complex Molecules | Various Products | Variable |

属性

IUPAC Name |

magnesium;propoxymethylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13O.BrH.Mg/c1-2-8-11-9-10-6-4-3-5-7-10;;/h3-7H,1-2,8-9H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIOURZCONMBPN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCOCC1=CC=CC=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。